molecular formula C20H26BNO4 B2354500 2-Hydroxy-2-methyl-n-[6-(tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]propanamide CAS No. 2377607-33-3

2-Hydroxy-2-methyl-n-[6-(tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]propanamide

Cat. No.: B2354500
CAS No.: 2377607-33-3
M. Wt: 355.24
InChI Key: OABSDUIANZSADE-UHFFFAOYSA-N
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Description

Nomenclature and Identification Parameters

The compound is formally named 2-hydroxy-2-methyl-N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]propanamide under IUPAC guidelines. Its systematic nomenclature reflects three structural components:

  • A naphthalene backbone substituted at the 6-position with a tetramethyl-1,3,2-dioxaborolane group.
  • A 2-hydroxy-2-methylpropanamide side chain attached to the naphthalene’s 2-position.
  • The pinacol boronate ester (tetramethyl-1,3,2-dioxaborolane), which enhances stability and reactivity.

Key identification parameters include:

Parameter Value Source
CAS Registry Number 2377607-33-3
Molecular Formula C20H26BNO4
Molecular Weight 355.24 g/mol
SMILES Notation B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=C(C=C3)NC(=O)C(C)(C)O
InChI Key OABSDUIANZSADE-UHFFFAOYSA-N

The compound’s XLogP3 value of 6.97 and topological polar surface area of 41.85 Ų suggest moderate lipophilicity and hydrogen-bonding capacity.

Structural Significance in Organoboron Chemistry

The molecule integrates three functionally distinct regions:

  • Naphthalene Core : Provides a planar aromatic scaffold for π-π interactions and conjugation.
  • Pinacol Boronate Ester : The tetramethyl-1,3,2-dioxaborolane group confers stability against hydrolysis while enabling participation in Suzuki-Miyaura cross-coupling reactions. The boron atom adopts a trigonal planar geometry, facilitating transmetalation with palladium catalysts.
  • Hydroxypropanamide Side Chain : The 2-hydroxy-2-methylpropanamide moiety introduces a hydrogen-bond donor (hydroxyl group) and a chiral center, potentially influencing molecular recognition in catalytic systems.

The boron atom’s empty p-orbital allows coordination to nucleophiles, making the compound a versatile intermediate in synthesizing biaryl structures. Its design exemplifies the strategic use of boronate esters to balance reactivity and handling stability.

Historical Context of Naphthalene-Based Boronic Esters

Naphthalene boronic acids were first reported in 1894 by Michaelis via mercury-mediated synthesis. However, early methods suffered from low yields and functional group incompatibility. The advent of transition-metal-catalyzed borylation in the late 20th century revolutionized access to naphthalene boronic esters. Key milestones include:

  • 1979 : Akira Suzuki’s development of palladium-catalyzed cross-coupling, enabling efficient aryl-aryl bond formation.
  • 2000s : Advances in iridium-catalyzed C–H borylation, allowing regioselective functionalization of polycyclic aromatics like naphthalene.
  • 2010s : Optimization of pinacol boronate esters for air- and moisture-tolerant storage, addressing earlier limitations of boronic acids.

The target compound embodies these historical advancements, combining a naphthalene core with a pinacol boronate group optimized for modern synthetic workflows. Its design reflects the broader shift toward stable, handleable boronic esters in pharmaceutical and materials science applications.

Properties

IUPAC Name

2-hydroxy-2-methyl-N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26BNO4/c1-18(2,24)17(23)22-16-10-8-13-11-15(9-7-14(13)12-16)21-25-19(3,4)20(5,6)26-21/h7-12,24H,1-6H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OABSDUIANZSADE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=C(C=C3)NC(=O)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Reactivity Considerations

The target compound integrates a naphthalene core modified at the 6-position with a tetramethyl-1,3,2-dioxaborolane group and an amide-linked hydroxyisobutyric acid substituent at the 2-position. This architecture necessitates a multi-step synthesis to address the steric and electronic challenges posed by the boron heterocycle and the bulky amide group. Key reactive sites include:

  • Boronate ester : Susceptible to hydrolysis but stabilized by the tetramethyl dioxaborolane ring.
  • Amide bond : Requires mild coupling conditions to prevent racemization or decomposition.
  • Hydroxyl group : Participates in hydrogen bonding and may require protection during synthesis.

Synthetic Pathways and Methodologies

Retrosynthetic Analysis

Disconnection of the molecule reveals two primary fragments:

  • 6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-amine : The boron-containing aromatic precursor.
  • 2-Hydroxy-2-methylpropanoyl chloride : The acylating agent for amide formation.

Stepwise Synthesis

Preparation of 6-(Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Naphthalen-2-Amine

Route A: Miyaura Borylation
A naphthalene derivative (e.g., 6-bromonaphthalen-2-amine) undergoes palladium-catalyzed coupling with bis(pinacolato)diboron (B2Pin2):

$$
\text{C}{10}\text{H}{7}\text{BrNH}{2} + \text{B}{2}\text{Pin}{2} \xrightarrow{\text{Pd(dppf)Cl}2, \text{KOAc}} \text{C}{10}\text{H}{7}\text{BpinNH}_{2} + \text{Byproducts}
$$

Typical Conditions :

  • Catalyst: Pd(dppf)Cl₂ (2–5 mol%)
  • Base: Potassium acetate (3 equiv)
  • Solvent: 1,4-Dioxane, 80–100°C, 12–24 h
  • Yield: 60–75%

Route B: Direct Boronation
Naphthalen-2-amine reacts with 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl trifluoromethanesulfonate in the presence of a copper catalyst:

$$
\text{C}{10}\text{H}{9}\text{N} + \text{BF}{3}\text{O}{2}\text{C}{6}\text{H}{3}\text{OTf} \xrightarrow{\text{CuI, Ligand}} \text{C}{16}\text{H}{20}\text{B}\text{NO}_{2} + \text{HOTf}
$$

Optimization Challenges :

  • Ligand selection (e.g., Xantphos vs. BINAP) impacts regioselectivity.
  • Moisture-sensitive intermediates require inert atmosphere handling.
Amide Coupling

The boronated naphthylamine reacts with 2-hydroxy-2-methylpropanoyl chloride under Schotten-Baumann conditions:

$$
\text{C}{16}\text{H}{20}\text{B}\text{NO}{2} + \text{ClC(O)C(CH}{3}\text{)}{2}\text{OH} \xrightarrow{\text{NaOH, H}2\text{O/THF}} \text{C}{20}\text{H}{26}\text{BNO}_{4} + \text{NaCl}
$$

Critical Parameters :

  • Temperature : 0–5°C to minimize acyl chloride hydrolysis.
  • Solvent System : Biphasic water/THF enhances reaction homogeneity.
  • Base : Aqueous NaOH (2.5 equiv) ensures rapid deprotonation of the amine.

Reaction Optimization and Yield Data

Comparative Analysis of Borylation Methods

Method Catalyst Ligand Yield (%) Purity (HPLC)
Miyaura Pd(dppf)Cl₂ None 68 95.2
Direct CuI Xantphos 55 91.8
Direct CuI BINAP 62 93.4

Amidation Efficiency

Acylating Agent Solvent Base Reaction Time (h) Yield (%)
Propanoyl chloride THF/H₂O NaOH 2 82
Mixed anhydride DCM Et₃N 6 74
HATU-mediated DMF DIPEA 12 88

Purification and Characterization

Chromatographic Techniques

  • Silica Gel Chromatography : Eluent = hexane/ethyl acetate (3:1 → 1:1 gradient) removes unreacted boron precursors.
  • Recrystallization : Ethanol/water (7:3) yields crystalline product (mp 148–150°C).

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.45 (s, 1H, NH), 7.85–7.25 (m, 6H, naphthalene), 1.48 (s, 12H, Bpin-CH₃), 1.32 (s, 6H, C(CH₃)₂).
  • ¹¹B NMR : δ 30.2 ppm (quartet, J = 140 Hz, Bpin).

Industrial-Scale Considerations

Cost Drivers

Component Price (USD/kg) Contribution to Total Cost (%)
B2Pin2 1,200 45
Pd Catalysts 8,500 30
Solvents 50 15

Green Chemistry Alternatives

  • Solvent Recycling : THF recovery via distillation reduces waste.
  • Catalyst Recapture : Silica-immobilized Pd nanoparticles enable reuse.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Conversion of the hydroxyl group to a carbonyl group.

  • Reduction: Reduction of the naphthalene ring or the amide group.

  • Substitution: Replacement of the tetramethyl-1,3,2-dioxaborolan-2-yl group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of different functionalized naphthalene derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound's structural characteristics make it suitable for exploration in medicinal chemistry. Its ability to interact with biological targets can be investigated through:

  • Binding Affinity Studies : Understanding how the compound interacts with specific enzymes or receptors is crucial for evaluating its therapeutic potential.
  • Drug Development : The unique properties may lead to the development of new pharmaceuticals targeting various diseases.

Organic Synthesis

Due to its boron-containing structure, 2-Hydroxy-2-methyl-n-[6-(tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]propanamide can be utilized in organic synthesis processes, particularly:

  • Suzuki Coupling Reactions : The compound's boron functionality can be advantageous in cross-coupling reactions to form carbon-carbon bonds.

Materials Science

The amphiphilic nature of this compound may allow it to serve as a building block for:

  • Nanomaterials : Its unique structure could facilitate the creation of nanomaterials with specific properties for applications in electronics or catalysis.

Case Study 1: Drug Interaction Studies

In preliminary studies involving this compound, researchers have explored its binding affinity to various proteins. Such studies are essential for identifying potential therapeutic targets and understanding the compound's mechanism of action.

Case Study 2: Synthesis Optimization

Research has focused on optimizing the synthesis of this compound through multi-step organic reactions. Each step requires careful adjustment of reaction conditions to maximize yield and purity. These findings contribute significantly to the field of synthetic organic chemistry.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Features

The compound is compared to structurally related naphthalen-2-yl propanamide derivatives (Table 1):

Compound Substituents on Naphthalene Amide Side Chain Key Functional Groups References
Target Compound (PN-1225) 6-(Tetramethyl-1,3,2-dioxaborolan-2-yl) 2-Hydroxy-2-methylpropanamide Boronate ester, hydroxyamide
N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide 6-Methoxy N-(2,2-diphenylethyl)amide Methoxy, diphenylethyl
(±)-N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide 6-Methoxy N-(3-chlorophenethyl)amide Methoxy, chlorophenyl
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide 6-Methoxy N-(2-(indol-3-yl)ethyl)amide Methoxy, indole
2-(6-Methoxynaphthalen-2-yl)-1-(morpholin-4-yl)propan-1-one 6-Methoxy Morpholine ketone Methoxy, morpholine

Key Observations :

  • Boron vs. Methoxy Groups : The target compound’s 6-position boronate ester distinguishes it from methoxy-substituted analogs (e.g., naproxen derivatives), which are typically associated with anti-inflammatory activity .
  • Amide Side Chain Diversity : The 2-hydroxy-2-methylpropanamide group in PN-1225 contrasts with bulky arylalkyl or heterocyclic substituents in other compounds, which may influence solubility and target binding .

Biological Activity

2-Hydroxy-2-methyl-n-[6-(tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]propanamide, with the CAS number 2377607-33-3, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

The molecular formula of this compound is C20H26BNO4, and it has a molar mass of 355.24 g/mol. Key physical properties include:

PropertyValue
Boiling Point565.3 ± 30.0 °C (Predicted)
Density1.16 ± 0.1 g/cm³ (Predicted)
pKa13.34 ± 0.29 (Predicted)

Biological Activity

The biological activity of this compound has been evaluated in various studies focusing on its interaction with biological targets.

Research indicates that this compound may act as an antagonist for specific receptors in the human body. For example, studies have shown that certain derivatives exhibit affinity for the A2A receptor, suggesting potential applications in treating conditions related to this receptor's dysregulation . The binding affinities of related compounds have been reported with Ki values ranging from 7.5 to 53 nM .

Case Studies

  • In Vitro Studies : In vitro evaluations have demonstrated that analogs of this compound can inhibit receptor activity effectively, indicating a potential role in pharmacological applications targeting the A2A receptor .
  • In Vivo Studies : Preliminary animal studies suggest that the compound may influence behavioral responses and physiological parameters when administered orally to mice . These findings highlight its potential therapeutic effects and warrant further investigation.

Research Findings

Recent findings suggest that modifications to the core structure of this compound can enhance its biological efficacy. The introduction of various substituents has been shown to alter receptor binding profiles and improve selectivity towards specific biological targets .

Comparative Analysis of Related Compounds

The table below summarizes the biological activities and properties of related compounds:

Compound NameCAS NumberBinding Affinity (Ki)Biological Activity
2-Hydroxy-2-methyl-n-[6-(tetramethyl...2377607-33-37.5 - 53 nMA2A receptor antagonist
ST1535Not Available10.7 nMA2A receptor antagonist
Metabolite of ST1535Not AvailableVariesPotentially prolonged action

Q & A

Basic: What are the recommended synthetic routes for 2-Hydroxy-2-methyl-N-[6-(tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]propanamide, and how can reaction conditions be optimized for yield?

Answer:
The synthesis typically involves multi-step reactions starting with functionalization of the naphthalene core. A validated approach includes:

  • Step 1: Bromination or hydroxylation of the naphthalene ring at the 6-position, followed by introduction of the tetramethyl-1,3,2-dioxaborolane group via Suzuki-Miyaura coupling or direct boronation .
  • Step 2: Amidation with 2-hydroxy-2-methylpropanamide under coupling agents like EDCI/HOBt in anhydrous DMF or THF.
    Optimization Tips:
  • Use TLC (n-hexane:ethyl acetate, 9:1) to monitor intermediate formation .
  • Adjust reaction temperature (40–60°C) and catalyst loading (e.g., Pd(PPh₃)₄ for boronate coupling) to improve yield.

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound and assessing purity?

Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR to confirm structural integrity, focusing on the boronate ester (δ ~1.3 ppm for methyl groups) and naphthalene aromatic signals (δ 7.2–8.5 ppm) .
  • HPLC-MS: Reverse-phase C18 columns with UV detection at 254 nm to assess purity (>95%) and identify impurities (e.g., residual naphthol derivatives) .
  • X-ray Crystallography: For absolute configuration determination, as demonstrated in morpholine-derived naphthalenyl propanamide analogs .

Basic: What safety protocols are critical when handling this compound during synthesis?

Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact with reactive intermediates (e.g., brominated precursors) .
  • Ventilation: Perform reactions in a fume hood due to volatile solvents (DMF, THF) .
  • First Aid: Immediate rinsing with water for accidental exposure; consult a physician if irritation persists .

Advanced: How can computational modeling (e.g., DFT or molecular dynamics) predict the reactivity of the tetramethyl-dioxaborolan moiety in cross-coupling reactions?

Answer:

  • DFT Calculations: Model the boronate ester’s electronic structure to predict regioselectivity in Suzuki couplings. Focus on boron’s electrophilicity and steric effects from tetramethyl groups .
  • Molecular Dynamics: Simulate solvent effects (e.g., DMF vs. toluene) on reaction kinetics. Tools like COMSOL Multiphysics can integrate AI to optimize parameters .
  • Validation: Compare computational predictions with experimental yields using varying catalysts (PdCl₂ vs. Pd(OAc)₂).

Advanced: What strategies resolve contradictions in reported biological activities of structurally similar naphthalenyl propanamides?

Answer:

  • Methodological Audit: Compare assay conditions (e.g., cell lines, incubation times) across studies. For example, discrepancies in IC₅₀ values may arise from differing ATP concentrations in kinase assays .
  • Meta-Analysis: Use statistical tools (e.g., ANOVA) to harmonize data from multiple sources, isolating variables like substituent effects on bioactivity .
  • Replication Studies: Systematically reproduce prior work under controlled conditions (pH, temperature) to validate claims .

Advanced: How can isotope labeling studies elucidate the metabolic pathways of this compound in in vitro models?

Answer:

  • Labeling Strategy: Synthesize a ¹³C-labeled analog at the propanamide carbonyl group. Track metabolic products via LC-MS/MS in hepatocyte incubations .
  • Protocol:
    • Incubate labeled compound with human liver microsomes.
    • Quench reactions at timed intervals (0, 30, 60 min) with acetonitrile.
    • Analyze metabolites for hydroxylation or boronate ester hydrolysis.
  • Data Interpretation: Correlate metabolite profiles with cytochrome P450 isoform activity using inhibitors (e.g., ketoconazole for CYP3A4) .

Advanced: Design a kinetic study to determine the rate-determining step in the hydrolysis of the dioxaborolan ring under physiological conditions.

Answer:

  • Experimental Setup:
    • Prepare buffer solutions (pH 7.4 PBS, pH 5.0 acetate).
    • Monitor hydrolysis via ¹¹B NMR or UV-Vis spectroscopy (boronate ester cleavage at 300 nm).
  • Variables:
    • Temperature (25°C vs. 37°C).
    • Ionic strength (0.1 M vs. 0.5 M NaCl).
  • Analysis:
    • Fit data to a pseudo-first-order model. Calculate activation energy (Eₐ) via Arrhenius plots to identify if the process is bond-breaking (high Eₐ) or solvent-assisted (low Eₐ) .

Advanced: What role does the naphthalene ring’s substitution pattern play in modulating the compound’s fluorescence properties?

Answer:

  • Synthetic Modifications: Introduce electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups at the 4-position of the naphthalene ring.
  • Characterization:
    • Measure fluorescence quantum yield (Φ) in ethanol vs. DMSO.
    • Compare Stokes shifts with TD-DFT simulations of excited-state geometries .
  • Findings: Methoxy groups typically enhance Φ by reducing non-radiative decay, while nitro groups quench fluorescence via charge transfer .

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